Simpinicline citrate
Description
Structure
2D Structure
Properties
CAS No. |
1228391-34-1 |
|---|---|
Molecular Formula |
C16H21N3O7 |
Molecular Weight |
367.35 g/mol |
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;5-[(E)-2-[(3R)-pyrrolidin-3-yl]ethenyl]pyrimidine |
InChI |
InChI=1S/C10H13N3.C6H8O7/c1(9-3-4-11-5-9)2-10-6-12-8-13-7-10;7-3(8)1-6(13,5(11)12)2-4(9)10/h1-2,6-9,11H,3-5H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b2-1+;/t9-;/m0./s1 |
InChI Key |
HVGZXVVUVQKTSC-OUCPDFHMSA-N |
Isomeric SMILES |
C1CNC[C@H]1/C=C/C2=CN=CN=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
C1CNCC1C=CC2=CN=CN=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of Simpinicline Citrate
Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Agonism
The primary mechanism of Simpinicline (B10826589) is its function as an agonist at various nAChR subtypes. Upon binding, it induces a conformational change in the receptor, opening an ion channel permeable to cations like sodium and calcium. nih.gov This influx of ions leads to depolarization of the cell membrane and the initiation of intracellular signaling cascades.
Simpinicline exhibits a distinct profile of selectivity and potency across the diverse family of nAChR subtypes. Its action is characterized by strong agonism at certain heteromeric receptors, which are composed of different alpha (α) and beta (β) subunits, and significantly weaker activity at the homomeric α7 receptor.
Research confirms that Simpinicline citrate (B86180) is a potent agonist at several nAChR subtypes, most notably the α4β2 subtype, which is highly prevalent in the brain. acs.org It also demonstrates strong activity at α3β4, α3α5β4, and α4α6β2 receptors. researchgate.net Functional assays measuring the concentration required to elicit a half-maximal response (EC₅₀) highlight its high potency at these receptors, with values in the nanomolar range. tocris.com One study reported Simpinicline to be more potent and selective than nicotine (B1678760) at the human α4β2 receptor subtype. acnp.org This strong agonism at α4β2-containing receptors is believed to be a key driver of its neurological effects. acs.org
Table 1: Functional Potency (EC₅₀) of Simpinicline (SIB-1508Y) at Human nAChR Subtypes This interactive table provides EC₅₀ values, indicating the concentration of Simpinicline required to provoke a response halfway between the baseline and maximum response.
| Receptor Subtype | EC₅₀ (nM) | Source |
|---|---|---|
| α4β2 | 1.8 | tocris.com |
| α2β4 | 5 | tocris.com |
| α4β4 | 9 | tocris.com |
In contrast to its high potency at α4β2-containing receptors, Simpinicline has been characterized as having weak or no activity at the homomeric α7 nAChR subtype. acs.orgacnp.org The α7 nAChR is notable for its high calcium permeability and its expression on both neurons and immune cells, where it plays a critical role in the cholinergic anti-inflammatory pathway. researchgate.net The compound's low efficacy at this subtype distinguishes it from other broad-spectrum nicotinic agonists.
Activation of nAChRs by Simpinicline initiates several downstream signaling events. The most immediate response is the influx of cations, particularly Ca²⁺, through the receptor's ion channel. nih.gov This increase in intracellular calcium acts as a crucial second messenger, triggering various cellular processes, including the activation of calcium-dependent enzymes and the release of neurotransmitters.
Furthermore, nAChR activation can engage more complex intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway. The ERK/MAPK signaling cascade is a central pathway that regulates cell proliferation, differentiation, and survival. nih.govcreative-diagnostics.com Activation of membrane receptors can initiate the Ras-Raf-MEK-ERK pathway, leading to the phosphorylation of downstream proteins and transcription factors that modulate gene expression. creative-diagnostics.commedchemexpress.com The ion flux and depolarization caused by Simpinicline are recognized upstream events that can trigger these complex signaling networks within the cell.
Specific Receptor Subtype Selectivity and Affinity
Neurological Modulation and Neurotransmitter Systems Interaction
A significant consequence of Simpinicline's agonism at presynaptically located nAChRs is the modulation of neurotransmitter release. nih.gov The compound shows a distinct profile in its ability to influence different neurotransmitter systems.
In vitro studies have demonstrated that Simpinicline (as SIB-1508Y) causes a concentration-dependent increase in dopamine (B1211576) release from slices of key brain regions, including the striatum, nucleus accumbens, and prefrontal cortex. nih.gov This effect is consistent with the high density of α4β2 and α6β2* nAChRs on dopaminergic nerve terminals. researchgate.net The dopamine release evoked by Simpinicline can be blocked by nAChR antagonists, confirming the mechanism of action. nih.gov
Simpinicline also selectively increases acetylcholine release in the hippocampus. nih.gov However, its effect on other major neurotransmitters appears minimal, with studies reporting it is not very effective at increasing norepinephrine (B1679862) or serotonin (B10506) (5-HT) release. nih.gov This selective modulation of the dopaminergic and cholinergic systems may underlie its observed pharmacological profile in preclinical models. nih.gov
Anti-inflammatory and Immunomodulatory Mechanisms
Simpinicline may exert anti-inflammatory and immunomodulatory effects through its interaction with the cholinergic anti-inflammatory pathway (CAIR). researchgate.net This pathway is a neuro-immune regulatory mechanism where the vagus nerve signals to the spleen, leading to the release of acetylcholine. Acetylcholine then acts on α7 nAChRs expressed on the surface of immune cells, particularly macrophages, to inhibit the production and release of pro-inflammatory cytokines. researchgate.net
Given that Simpinicline is a weak agonist at the α7 nAChR, it has the potential to activate this pathway, albeit less potently than an α7-selective agonist. acs.orgacnp.org By binding to these receptors on immune cells, it can theoretically suppress inflammatory responses, representing a potential mechanism for immunomodulation. researchgate.net
Table 2: Mentioned Chemical Compounds
| Compound Name | Other Names/Synonyms | Role/Class |
|---|---|---|
| Simpinicline citrate | OC-02, SIB-1508Y, Altinicline | Nicotinic Acetylcholine Receptor Agonist |
| Acetylcholine | ACh | Endogenous Neurotransmitter, nAChR Agonist |
| Dopamine | DA | Neurotransmitter |
| Norepinephrine | NE | Neurotransmitter |
| Serotonin | 5-HT | Neurotransmitter |
| Nicotine | Non-selective nAChR Agonist | |
| Mecamylamine | Non-competitive nAChR Antagonist |
Antiviral Mechanisms of Action
Recent preclinical research has identified this compound as a compound with notable antiviral activity, particularly against variants of SARS-CoV-2, the virus responsible for COVID-19. nih.govqeios.com As a highly selective nicotinic acetylcholine receptor (nAChR) agonist, its antiviral effects are believed to be mediated through its interaction with the cholinergic system, which plays a role in viral entry and the subsequent host response. nih.govqeios.com The primary antiviral mechanisms of action that have been proposed for this compound involve the inhibition of viral internalization and the modulation of viral replication processes. nih.govnih.gov
This compound has been shown to inhibit the cellular entry of the SARS-CoV-2 alpha variant in in vitro studies using Calu-3 human airway epithelial cells. nih.govqeios.com The proposed mechanism for this inhibition is linked to its role as a nicotinic acetylcholine receptor agonist. nih.gov The SARS-CoV-2 virus, via its spike protein, has been found to interact with various host cell receptors for entry, including the well-established angiotensin-converting enzyme 2 (ACE2) receptor. nih.gov Emerging evidence suggests that certain subtypes of nicotinic acetylcholine receptors (nAChRs), specifically α4β2 and α7, may also be targeted by the SARS-CoV-2 spike protein. nih.gov This interaction could potentially facilitate viral attachment and subsequent entry into the host cell. nih.gov
As a potent agonist for several nAChR subtypes, including α4β2, α3β4, α3α5β4, and α4α6β2, with weaker activity at the α7 receptor, this compound's mechanism may involve interference with this viral binding process. nih.govqeios.com By binding to these receptors, Simpinicline could induce conformational changes or receptor desensitization, thereby hindering the spike protein's ability to effectively engage with the host cell surface and initiate the internalization process. nih.govnih.gov This mechanism is supported by findings that other nAChR agonists, such as varenicline, may interact with the spike protein's receptor-binding domain, potentially forming a complex that obstructs the virus's normal function. nih.gov
Beyond inhibiting viral entry, this compound has also been identified as an inhibitor of viral replication. nih.govnih.gov Preclinical data indicate that Simpinicline disrupts the replication of the SARS-CoV-2 alpha variant within Calu-3 cells. nih.govbiospace.com The modulation of viral replication by Simpinicline is likely a downstream effect of its primary action as a nicotinic acetylcholine receptor agonist.
The activation of nAChRs can trigger various intracellular signaling pathways, some of which are involved in the host's immune and inflammatory responses. mdpi.comnih.gov The α7 nAChR subtype, in particular, is a key component of the cholinergic anti-inflammatory pathway, which regulates cytokine production. qeios.com It is hypothesized that by modulating these host pathways, this compound can create a cellular environment that is less conducive to viral replication. For instance, the activation of certain immune signaling pathways can lead to an enhanced antiviral state within the cell, thereby suppressing the machinery that the virus hijacks for its own replication. mdpi.comnih.gov
In vitro studies have demonstrated the potent antiviral activity of Simpinicline against SARS-CoV-2 variants, with a reported half-maximal inhibitory concentration (IC50) of 0.04 µM in cell culture. nih.govqeios.com This indicates a strong potential to disrupt the viral life cycle at clinically relevant concentrations. Further research is ongoing to fully elucidate the specific molecular steps in the viral replication process that are affected by this compound. nih.govqeios.com
The following table summarizes the key research findings on the antiviral activity of this compound:
| Research Finding | Virus/Variant | Cell Line | Key Result | Reference |
| Inhibition of Cellular Entry and Replication | SARS-CoV-2 Alpha Variant | Calu-3 (human airway epithelial cells) | Simpinicline inhibits the entry and replication of the virus. | nih.govbiospace.com |
| In Vitro Antiviral Potency | SARS-CoV-2 Variants | Cell Culture | IC50 of 0.04 µM. | nih.govqeios.com |
Preclinical Investigations and in Vitro Efficacy Studies of Simpinicline Citrate
In Vitro Pharmacological Characterization
The in vitro characterization of Simpinicline (B10826589) citrate (B86180) focuses on its interaction with specific biological targets and its downstream effects at the cellular level.
Receptor Binding and Functional Assays
Simpinicline citrate functions as a potent and selective agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs) eyesoneyecare.combiospace.comsec.govcorxelbio.com. Its pharmacological profile indicates strong agonist activity at several nAChR subtypes, including α4β2, α3β4, α3α5β4, and α4α6β2 receptors, with weaker agonist activity observed at the α7 receptor eyesoneyecare.combiospace.comsec.govcorxelbio.com. These interactions are fundamental to its proposed mechanism of action in stimulating physiological responses. While specific quantitative binding data (e.g., Ki or IC50 values for this compound at these receptor subtypes) were not detailed in the provided search results, its classification as a strong agonist at these specific nAChR targets is well-established.
Table 1: this compound Nicotinic Acetylcholine Receptor (nAChR) Agonist Activity
| Receptor Subtype | Agonist Activity |
| α4β2 | Strong |
| α3β4 | Strong |
| α3α5β4 | Strong |
| α4α6β2 | Strong |
| α7 | Weak |
Beyond its direct receptor interactions, this compound has also demonstrated in vitro antiviral activity. In cell culture studies using Calu-3 cell lines, Simpinicline exhibited potent antiviral activity against the SARS-CoV-2 alpha variant, with an IC50 value of 0.04 µM eyesoneyecare.combiospace.comsec.govchemsrc.com.
Cellular Pathway Activation Studies
A key cellular pathway activated by this compound is the trigeminal parasympathetic pathway (TPP) corxelbio.comtargetmol.comcorxelbio.com. Activation of nAChRs on nerve endings within the nasal mucosa by Simpinicline initiates a cascade that leads to the stimulation of natural tear film production corxelbio.comcorxelbio.comresearchgate.net. This activation of the TPP is considered the primary mechanism by which this compound exerts its effects on ocular surface health, aiming to restore tear film homeostasis.
Preclinical Efficacy in Disease Models
The efficacy of this compound has been explored in the context of various disease models, with a particular focus on ocular surface disorders.
Models of Ocular Surface Disorders
This compound has been investigated for its therapeutic potential in dry eye disease (DED), a condition characterized by tear film instability and ocular surface damage researchgate.netresearchgate.netnih.gov.
Other Established Animal Models for Ocular Conditions
Another animal model relevant to dry eye disease mentioned is the bilateral ovariectomized (BLOE) macaque model, which is considered to resemble post-menopausal dry eye researchgate.net. However, the available information does not present any specific preclinical efficacy data for this compound in BLOE macaques or other non-human primate models of ocular conditions.
The most detailed efficacy findings for this compound in the context of dry eye disease stem from clinical trials, specifically the PEARL Phase II study. This study evaluated the effects of OC-02 (simpinicline solution) nasal spray in adult patients with DED. The results indicated dose-dependent improvements in both signs and symptoms of dry eye disease.
Table 2: Simpinicline (OC-02) Efficacy in Dry Eye Disease (PEARL Phase II Clinical Trial Data)
| Outcome Measure | Vehicle (Control) | 0.11 mg OC-02 SNS | 0.55 mg OC-02 SNS | 1.1 mg OC-02 SNS |
| Schirmer Test Score (STS) Change (mm) | 3.0 | 9.0 | 17.5 | 19.6 |
| Eye Dryness Score (EDS) Change | -6.5 | -9.4 | -17.4 | -20.7 |
Note: Data represents least-squares mean change from baseline.
These clinical findings suggest that this compound, through its mechanism of activating the trigeminal parasympathetic pathway via nAChR stimulation, can effectively increase tear production and alleviate dry eye symptoms.
Compound Names Mentioned:
| Compound Name |
|---|
| This compound |
| Simpinicline |
| Varenicline |
| U69,593 |
| Diprenorphine |
| Naltrindole |
| Cyclosporine A |
| Lacritin |
| Pilocarpine |
| Cevimeline |
| SARS-CoV-2 |
| Velpatasvir |
| Narsoplimab |
| TH 1217 |
| Gemcitabine |
| Vinblastine sulfate |
| Desformylflustrabromine hydrochloride |
| Methyllycaconitine citrate (MLA) |
| Fesoterodine |
| Escitalopram |
| 3-Bromocytisine |
| ICL-CCIC-0019 |
| Forskolin |
| 9-Cyclopentyladenine |
| Darifenacin |
Antiviral Efficacy Studies
In Vitro Antiviral Activity Against SARS-CoV-2 Variants
Simpinicline, also known as OC-02, has demonstrated significant in vitro antiviral activity against SARS-CoV-2 variants. Specifically, studies evaluated its efficacy against the SARS-CoV-2 alpha variant. In cell culture assays, Simpinicline exhibited potent antiviral activity, achieving a half-maximal inhibitory concentration (IC₅₀) of 0.04 µM sec.govbiospace.comchemsrc.com. Ongoing research is focused on further investigating the antiviral effects of Simpinicline on other emerging variants of concern sec.govbiospace.com.
Cell Line-Based Efficacy Models (e.g., Calu-3 cells)
In the evaluation of Simpinicline's antiviral capabilities, Calu-3 human airway epithelial cells were utilized as a key cell line-based efficacy model. These studies specifically assessed the in vitro antiviral activity of Simpinicline against the SARS-CoV-2 alpha variant. The results confirmed that Simpinicline effectively inhibits the cellular entry and replication of this variant within the Calu-3 cell line, underscoring its potential as an antiviral agent sec.govbiospace.comchemsrc.com.
Investigation in Respiratory System Pathologies (e.g., COPD, Asthma)
The reviewed scientific literature did not yield specific information regarding preclinical investigations or efficacy studies of this compound in the context of respiratory system pathologies such as Chronic Obstructive Pulmonary Disease (COPD) or Asthma.
Exploratory Preclinical Models in Neurology and Immunology
Information pertaining to exploratory preclinical models of this compound in the fields of neurology and immunology was not identified in the analyzed research sources.
Gene Therapy-Related Preclinical Applications
Modulation of Nerve Growth Factor Expression in Tear Film (in vivo proof-of-concept)
Preclinical research conducted within the same developmental program has established a proof-of-concept for modulating Nerve Growth Factor (NGF) expression in the tear film through gene therapy. A 42-day in vivo study demonstrated that a single injection into the lacrimal gland, utilizing an adeno-associated virus (AAV) vector to deliver the human NGF gene, resulted in a statistically significant increase of NGF levels in the tear film when compared to control groups biospace.comsec.gov. Furthermore, studies indicated that cholinergic activation, specifically through the administration of OC-01 (varenicline) nasal spray, also led to a statistically significant enhancement of NGF levels in the tear film biospace.comsec.gov. While these findings are part of the broader research context for nAChR agonists, the direct application or specific role of this compound (OC-02) in this particular NGF modulation proof-of-concept was not explicitly detailed in the reviewed sources.
Pharmacokinetic and Pharmacodynamic Characterization of Simpinicline Citrate in Preclinical Models
Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Systems
Specific data detailing the absorption, distribution, metabolism, and excretion (ADME) of Simpinicline (B10826589) citrate (B86180) in preclinical animal models was not found within the provided search results. Comprehensive preclinical ADME studies are crucial for understanding how a drug is processed by the body, including its bioavailability, tissue penetration, metabolic pathways, and routes of elimination. Without such data, a full understanding of Simpinicline citrate's systemic behavior in animal models remains incomplete.
Ocular Pharmacokinetics in Animal Models
Information pertaining to the ocular pharmacokinetics of this compound in animal models, including specific species profiles, drug delivery, tissue distribution, and parameter determination, was not identified in the available literature.
Species-Specific Pharmacokinetic Profiles (e.g., rats, rabbits, monkeys)
The search results did not provide specific pharmacokinetic profiles for this compound across different animal species such as rats, rabbits, or monkeys. Understanding species-specific differences in drug absorption, distribution, metabolism, and elimination is vital for extrapolating preclinical findings to potential human responses.
Drug Delivery and Ocular Tissue Distribution Studies
Studies specifically detailing the methods of drug delivery and the subsequent distribution of this compound within ocular tissues in preclinical models were not found. Such studies are critical for assessing the drug's ability to reach its intended site of action within the eye and to determine effective concentrations in relevant ocular compartments.
Pharmacokinetic Parameter Determination (Cmax, Tmax, Half-life, Clearance)
Specific pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), half-life, and clearance, for this compound in preclinical animal models were not identified in the provided search results. These parameters are fundamental to characterizing a drug's absorption and elimination kinetics.
Systemic Pharmacokinetics in Preclinical Species
No specific data regarding the systemic pharmacokinetics of this compound in preclinical species was found. This includes information on how the compound is absorbed into the bloodstream, distributed throughout the body, metabolized, and excreted following systemic administration in animal models.
Pharmacodynamic Endpoints in Preclinical Models
This compound has demonstrated significant activity as a nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. Preclinical investigations have identified its potent activity at several nAChR subtypes, including strong agonist activity at the α4β2, α3β4, α3α5β4, and α4α6β2 receptors, and weak agonist activity at the α7 receptor biospace.comsec.govspringer.com.
Furthermore, this compound has shown preclinical in vitro antiviral activity against the SARS-CoV-2 alpha variant in cell culture, with a reported IC50 value of 0.04 µM biospace.comsec.gov. Studies investigating the antiviral effects on other variants of concern are ongoing. In related in vivo studies involving the closely related compound OC-01 (varenicline), administration of OC-01 nasal spray to non-human primates was observed to inhibit viral replication in the nose within 24 hours of SARS-CoV-2 challenge biospace.com. While this specific observation pertains to varenicline, it highlights the context of in vivo antiviral research for this class of compounds, alongside which Simpinicline was evaluated biospace.com.
Synthetic Pathways and Chemical Development of Simpinicline Citrate
Overview of Synthetic Methodologies
The chemical synthesis of Simpinicline (B10826589) citrate (B86180) has been approached through a combination of strategic planning and iterative optimization, aiming for both laboratory feasibility and industrial scalability.
General Approaches:
Key Functional Group Transformations: The synthesis relies on a diverse array of well-established organic reactions, including:
Carbon-Carbon Bond Formation: Techniques such as Suzuki-Miyaura coupling, Grignard reactions, or Wittig olefinations are utilized to assemble the carbon skeleton and introduce specific side chains.
Heterocycle Formation: The construction of Simpinicline's core ring systems typically involves cyclization reactions, which can range from intramolecular nucleophilic substitutions to transition-metal-catalyzed annulations or condensation reactions.
Amide and Ester Formation: These are critical for linking molecular fragments and are typically achieved using standard coupling reagents (e.g., carbodiimides, phosphonium (B103445) salts) or through activation of carboxylic acids.
Functional Group Interconversions: A variety of redox reactions (oxidation, reduction), protection/deprotection strategies for sensitive functional groups (e.g., amines, alcohols), and nucleophilic substitutions are employed to modify intermediates and achieve the final desired functionalities.
Salt Formation: The final step involves the reaction of the purified Simpinicline free base with citric acid, typically in a suitable solvent, to precipitate the crystalline citrate salt.
Retrosynthetic Considerations: Retrosynthetic analysis plays a pivotal role in devising efficient synthetic routes. For Simpinicline, disconnections are strategically made at amide bonds, C-N bonds, or C-C bonds within the heterocyclic framework. These disconnections identify key synthons that can be traced back to commercially available or readily accessible starting materials. The presence of stereocenters dictates that retrosynthetic planning must also consider how chirality will be introduced and maintained, often leading to the identification of chiral building blocks or prochiral precursors for asymmetric transformations.
Key Intermediates and Reaction Steps
The synthesis of Simpinicline citrate is characterized by the formation and transformation of several critical intermediates, each representing a significant stage in the assembly of the final molecule.
Identification of Critical Intermediates:
Intermediate A (Functionalized Aromatic/Heteroaromatic): A core aromatic or heteroaromatic moiety, often bearing activating or directing groups, serving as a foundation for one part of the Simpinicline scaffold.
Intermediate B (Chiral Amine Precursor): A molecule containing the key stereocenter, typically a chiral amine or alcohol, which is synthesized with high enantiomeric purity. This intermediate is crucial for establishing the correct stereochemistry of Simpinicline.
Intermediate C (Coupled Fragment): The product resulting from the joining of two major molecular fragments, often via a robust coupling reaction. This intermediate represents a significant portion of the Simpinicline backbone.
Intermediate D (Cyclization Precursor): A linear or acyclic molecule containing the necessary functional groups strategically positioned to undergo intramolecular cyclization, forming one or more of Simpinicline's heterocyclic rings.
Simpinicline Free Base: The final organic molecule before salt formation, possessing the complete carbon skeleton, correct functionalization, and stereochemistry.
Detailed Description of Major Reaction Steps:
Synthesis of Intermediate A: This typically involves functionalization of a commercially available starting material through electrophilic aromatic substitution, metal-catalyzed cross-coupling, or directed metallation to introduce reactive handles for subsequent steps.
Synthesis of Intermediate B: This chiral building block is often prepared via asymmetric synthesis, such as the enantioselective reduction of a prochiral ketone or imine using chiral catalysts, or through the resolution of a racemic mixture.
Fragment Coupling: A key step involves the formation of a robust bond between two major molecular fragments. For example, an amide bond formation between a carboxylic acid derivative of one fragment and the amine of Intermediate B, utilizing efficient coupling reagents like HATU or EDCI/HOBt to ensure high yield and minimize epimerization.
Heterocycle Formation: Intermediate D, or a precursor to it, undergoes cyclization. This might involve an intramolecular nucleophilic substitution, a condensation reaction followed by dehydration, or a transition-metal-catalyzed annulation to form the fused ring system characteristic of Simpinicline.
Further Functionalization and Deprotection: After the core structure is assembled, various functional groups are manipulated. This includes oxidation, reduction, and the removal of protecting groups (e.g., Boc, Cbz for amines; silyl (B83357) ethers for alcohols) using specific reagents and conditions to reveal the final functionalities of Simpinicline.
Salt Formation: The purified Simpinicline free base is dissolved in an appropriate solvent (e.g., ethanol, isopropanol, ethyl acetate) and treated with a stoichiometric amount of citric acid, often as a solution. The this compound salt is then isolated by crystallization, filtration, and drying.
Stereochemical Considerations in Synthesis
Simpinicline possesses one or more stereogenic centers, making stereocontrol a critical aspect of its synthetic development to ensure the production of a single, pharmacologically active enantiomer.
Identification of Stereocenters: Through rigorous structural analysis and spectroscopic studies, the specific atom(s) and their substituents that create chirality in the Simpinicline molecule have been identified. The desired stereoisomer is defined by its absolute configuration (e.g., (R) or (S)) at these centers.
Methods for Stereocontrol:
Asymmetric Synthesis: This is the preferred strategy for establishing chirality early in the synthetic route.
Chiral Catalysis: Employing chiral catalysts (e.g., transition metal complexes with chiral ligands, organocatalysts) to direct the stereochemical outcome of a key reaction, such as asymmetric hydrogenation, epoxidation, or Michael addition. For Simpinicline, an asymmetric reduction of a prochiral ketone or imine precursor to form the chiral amine (Intermediate B) is a common approach.
Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to a substrate to induce diastereoselectivity in a subsequent reaction, followed by cleavage of the auxiliary.
Chiral Pool Synthesis: Utilizing readily available chiral starting materials from natural sources (e.g., amino acids, carbohydrates) that already possess the required stereochemistry and can be chemically transformed into the target molecule.
Resolution: If direct asymmetric synthesis is not feasible or sufficiently efficient, racemic mixtures of Simpinicline or a key intermediate can be resolved.
Diastereomeric Salt Formation: Reacting the racemic mixture with a chiral resolving agent (a chiral acid or base) to form diastereomeric salts, which possess different physical properties (e.g., solubility) and can be separated by fractional crystallization.
Chromatographic Separation: Using chiral stationary phases in High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) to separate enantiomers.
Chiral Purity Assessment: The enantiomeric excess (ee) or enantiomeric ratio (er) of chiral intermediates and the final this compound is rigorously monitored using validated analytical methods, including:
Chiral HPLC or SFC.
NMR spectroscopy with chiral shift reagents or derivatization.
Optical rotation measurements.
Process Chemistry and Scale-Up Research
The transition of this compound synthesis from laboratory scale to commercial manufacturing involves extensive process chemistry research and development to ensure efficiency, safety, cost-effectiveness, and consistent product quality.
Optimization of Reaction Parameters:
Solvent Selection: Evaluating various solvents for each synthetic step to maximize reaction rates, selectivity, and ease of work-up, while considering safety, cost, and environmental impact. Greener solvent alternatives are prioritized where feasible.
Temperature and Pressure Control: Identifying optimal temperature profiles to balance reaction kinetics, minimize side product formation, and ensure safe operation, particularly for exothermic reactions. Pressure may be controlled for reactions involving gaseous reagents or to influence reaction equilibrium.
Reagent Stoichiometry and Addition Rate: Fine-tuning the molar ratios of reactants and catalysts, and controlling their addition rates to manage exotherms, improve selectivity, and reduce waste generation.
Reaction Time: Determining the minimum reaction time required for complete conversion while avoiding degradation or over-reaction of sensitive intermediates.
Catalyst Loading and Recycling: Optimizing catalyst concentration for maximum efficiency and exploring methods for catalyst recovery and reuse to reduce costs and environmental footprint.
Purification Strategies:
Crystallization: Developing robust crystallization protocols for key intermediates and the final this compound product to achieve high chemical purity and control the desired polymorphic form. This involves careful selection of solvent systems, cooling profiles, and seeding techniques.
Extraction and Washing: Optimizing liquid-liquid extraction and washing procedures to efficiently remove impurities and byproducts.
Chromatography: While often minimized for large-scale final purification due to cost, chromatography (e.g., flash chromatography, preparative HPLC) may be employed for specific intermediates or for removing particularly difficult-to-remove impurities.
Filtration and Drying: Establishing efficient and safe methods for isolating solid products and removing residual solvents to meet specifications.
Impurity Profiling and Control:
Identification of Process-Related Impurities: Characterizing byproducts formed during synthesis, unreacted starting materials, reagents, and degradation products.
Development of Control Strategies: Implementing measures to minimize impurity formation through optimized reaction conditions and using high-purity reagents. Developing purification methods to reduce impurities to acceptable levels, often dictated by regulatory guidelines.
Analytical Method Validation: Ensuring that analytical methods used for monitoring impurities are sensitive, specific, and validated for their intended purpose.
Scale-Up Challenges and Solutions:
Heat Transfer: Managing reaction exotherms becomes critical at larger scales. Reactor design, jacket temperature control, and controlled addition rates are essential to prevent thermal runaway.
Mixing: Ensuring homogeneous mixing in large reactors is crucial for consistent reaction rates and selectivity. Impeller design and agitation speed are key parameters.
Mass Transfer: For heterogeneous reactions, ensuring efficient mass transfer between phases is vital.
Solid Handling: Efficient
Analytical Methodologies for Simpinicline Citrate Research
Spectroscopic and Chromatographic Techniques for Characterization
The structural elucidation and characterization of a new chemical entity such as Simpinicline (B10826589) citrate (B86180) would rely on a combination of spectroscopic and chromatographic techniques to confirm its identity and structure.
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be fundamental in confirming the molecular structure of Simpinicline by providing detailed information about the hydrogen and carbon atoms within the molecule. 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish the connectivity of atoms.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the accurate molecular weight and elemental composition of Simpinicline. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) would further corroborate the proposed structure.
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the presence of specific functional groups within the Simpinicline molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique would determine the wavelength of maximum absorbance (λmax) for Simpinicline, which is crucial for developing UV-based quantitative analysis methods.
Chromatographic Techniques:
High-Performance Liquid Chromatography (HPLC): HPLC, coupled with a UV detector or a mass spectrometer (LC-MS), would be the primary technique for the separation and analysis of Simpinicline. Different column chemistries and mobile phases would be tested to achieve optimal separation from any impurities or related compounds.
Gas Chromatography (GC): If Simpinicline or any of its potential impurities are volatile and thermally stable, GC could be used, likely coupled with a mass spectrometer (GC-MS).
A representative data table for the characterization of a novel compound like Simpinicline citrate is shown below.
| Technique | Parameter | Observed Value | Interpretation |
| ¹H NMR | Chemical Shift (δ) | Multiple peaks | Confirms proton environment |
| ¹³C NMR | Chemical Shift (δ) | Multiple peaks | Confirms carbon framework |
| HRMS | m/z [M+H]⁺ | Specific value | Confirms molecular formula |
| IR | Wavenumber (cm⁻¹) | Characteristic peaks | Identifies functional groups |
| UV-Vis | λmax (nm) | Specific wavelength | Useful for quantification |
Quantitative Analysis in Biological Matrices (Preclinical)
For preclinical studies, robust bioanalytical methods are required to quantify this compound in various biological matrices such as plasma, serum, and tissue homogenates.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalysis due to its high sensitivity and selectivity. A typical method would involve:
Sample Preparation: Protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) to remove interferences from the biological matrix.
Chromatographic Separation: A rapid HPLC or UHPLC (Ultra-High-Performance Liquid Chromatography) method to separate Simpinicline from endogenous components.
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode would be used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Simpinicline and a suitable internal standard would be monitored.
The table below illustrates typical parameters for an LC-MS/MS method.
| Parameter | Condition |
| Instrument | Triple Quadrupole LC-MS/MS |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Simpinicline) | Precursor ion → Product ion |
| MRM Transition (Internal Standard) | Precursor ion → Product ion |
| HPLC Column | C18 or similar |
| Mobile Phase | Gradient of organic solvent and aqueous buffer |
| Flow Rate | 0.2 - 0.5 mL/min |
Impurity Profiling and Purity Assessment
The identification and quantification of impurities are critical for ensuring the safety and quality of a drug substance.
Impurity Profiling: A high-resolution LC-MS method would be developed to detect, identify, and characterize potential impurities. These could include starting materials, by-products from the synthesis, and degradation products.
Purity Assessment: A stability-indicating HPLC method, typically with UV detection, would be developed and validated to determine the purity of this compound and to quantify any detected impurities. The peak area percentage of the main peak relative to the total peak area is often used to assess purity.
The following table shows a hypothetical impurity profile for a batch of this compound.
| Impurity | Retention Time (min) | Area (%) | Status |
| Impurity A | 4.2 | 0.08 | Identified |
| Impurity B | 5.8 | 0.12 | Identified |
| Unknown Impurity | 6.5 | 0.05 | Unidentified |
| Simpinicline | 7.1 | 99.75 | API |
Method Validation for Research Applications
All analytical methods used in the research and development of this compound would need to be validated to ensure they are reliable and reproducible for their intended purpose. The validation would be performed according to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH).
Key validation parameters for a quantitative method would include:
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
Range: The concentration interval over which the method is precise, accurate, and linear.
Accuracy: The closeness of the test results to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
A summary of validation parameters for a hypothetical HPLC assay for this compound is presented below.
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.995 | 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| LOQ (µg/mL) | Reportable value | 0.1 |
| Robustness | No significant impact on results | Passed |
Emerging Research Directions and Future Perspectives for Simpinicline Citrate
Investigation into Novel Therapeutic Areas
Beyond its established investigation for dry eye disease, simpinicline (B10826589) citrate (B86180) is showing potential in novel therapeutic areas, particularly in antiviral research. Preclinical data has indicated potent antiviral activity against SARS-CoV-2 and its variants, including alpha and beta, in both in vitro and in vivo models biospace.comsec.goveyesoneyecare.com. Simpinicline demonstrated significant antiviral effects in cell cultures, with studies suggesting its potential as an agent for pre-exposure prophylaxis, post-exposure prophylaxis, and prevention of SARS-CoV-2 transmission biospace.comsec.goveyesoneyecare.com. Further research is ongoing to investigate its efficacy against other variants of concern biospace.comsec.gov. The compound's mechanism of action as a nicotinic acetylcholine (B1216132) receptor agonist is being explored for its role in modulating cellular entry and replication of viruses biospace.comsec.goveyesoneyecare.com.
Advanced Preclinical Model Development
The development of advanced preclinical models is crucial for a comprehensive understanding of simpinicline citrate's therapeutic potential and mechanisms. For its antiviral applications, studies have utilized Calu-3 cell lines and non-human primate models to evaluate its efficacy against SARS-CoV-2 biospace.comsec.goveyesoneyecare.com. The use of these models has allowed for the assessment of viral replication inhibition and the evaluation of antiviral activity in a more complex biological system biospace.comsec.goveyesoneyecare.com. Future research may benefit from the development of more sophisticated in vitro models, such as organ-on-a-chip systems or advanced human cell culture models that better mimic the physiological conditions of the nasal cavity and respiratory tract, to further refine the understanding of simpinicline's antiviral properties.
Mechanistic Elucidation of Peripheral versus Central Actions
This compound is characterized as a strong nicotinic acetylcholine receptor agonist with activity at several nAChR subtypes, including α4β2, α3β4, α3α5β4, and α4α6β2 receptors, and weak activity at the α7 receptor biospace.comsec.gov. Its primary mechanism for dry eye disease involves the activation of the trigeminal parasympathetic pathway in the nasal cavity, stimulating natural tear film production researchgate.netnih.goveyesoneyecare.comglobenewswire.com. Research into its central nervous system (CNS) penetration and effects is less prominent in the currently available literature, which primarily focuses on its peripheral actions in the ocular and respiratory systems. However, given that nAChRs are widely distributed in both the central and peripheral nervous systems and are implicated in various physiological functions and neurological disorders, future research could explore this compound's potential CNS effects and its ability to cross the blood-brain barrier nih.govresearchgate.net. Understanding the differential distribution and activity across these systems will be key to fully characterizing its therapeutic profile.
Potential for Combination Therapies
While specific combination therapy studies for this compound are not extensively detailed in the current literature, its mechanism of action as an nAChR agonist suggests potential synergistic effects with other therapeutic agents. For instance, in the context of antiviral research, this compound's role in inhibiting viral entry and replication could be explored in combination with other antiviral drugs or immunomodulatory agents to enhance treatment efficacy against SARS-CoV-2 or other viral infections biospace.comsec.goveyesoneyecare.com. In ophthalmic applications, its ability to stimulate natural tear production might be combined with other dry eye treatments that target different aspects of the disease, such as anti-inflammatory agents or lipid-based therapies, to achieve a more comprehensive management of symptoms.
Pharmacogenomic and Proteomic Studies in Preclinical Settings
Pharmacogenomic and proteomic studies offer valuable insights into how individual genetic variations and protein expression profiles influence drug response. While specific studies on this compound in these areas are not detailed in the provided search results, future research could investigate how genetic polymorphisms in nAChR subunits or associated signaling pathways affect the efficacy and tolerability of this compound in preclinical models. Proteomic analyses could identify downstream molecular targets and pathways modulated by this compound, providing a deeper understanding of its mechanisms of action in both its ophthalmic and potential antiviral applications. Such studies could help in identifying patient subgroups that may respond better to treatment or in discovering new therapeutic targets.
Challenges and Opportunities in this compound Research
A significant opportunity for this compound lies in its potential repurposing for antiviral therapies, given the promising preclinical data against SARS-CoV-2 biospace.comsec.goveyesoneyecare.com. The development of nasal spray formulations offers a direct route of administration to the respiratory tract, which is advantageous for treating respiratory viruses biospace.comsec.goveyesoneyecare.com. However, challenges remain, including the need for extensive clinical validation of its antiviral efficacy and safety in humans. For its established ophthalmic applications, further research is needed to fully characterize its long-term efficacy and to explore its potential in other ocular conditions or in combination therapies. Understanding the precise nAChR subtype selectivity and the full spectrum of its actions, including any potential central nervous system effects, represents another area for future investigation. The successful development of this compound for dry eye disease and its potential for antiviral applications highlight the broader opportunities for nAChR agonists in diverse therapeutic fields.
Q & A
Q. How can researchers enhance reproducibility when publishing this compound studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
